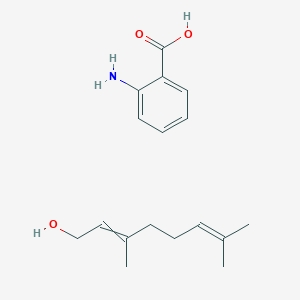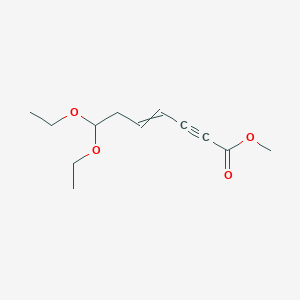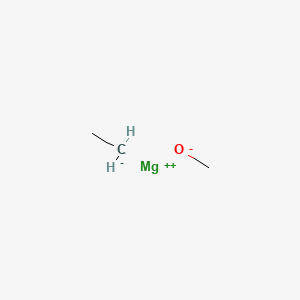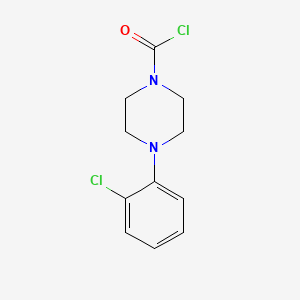
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-2-nitrophenol with 3,5-dimethylbenzoic acid in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are desirable.
Eigenschaften
CAS-Nummer |
866082-35-1 |
|---|---|
Molekularformel |
C16H14FNO5 |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate |
InChI |
InChI=1S/C16H14FNO5/c1-9-7-11(16(19)22-3)8-10(2)15(9)23-13-6-4-5-12(17)14(13)18(20)21/h4-8H,1-3H3 |
InChI-Schlüssel |
CJXQYFCWTYPFEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)

![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)

![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)

![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)


![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
